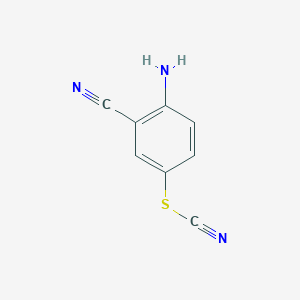![molecular formula C5H4Cl2N2S B8562319 5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR](/img/structure/B8562319.png)
5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR is a chemical compound with the molecular formula C5H4Cl2N2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloromethylthio group and a chloropyrimidine ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR typically involves the reaction of 2-chloropyrimidine with chloromethylthiolating agents under controlled conditions. One common method includes the use of thionyl chloride and methanol as reagents, followed by the addition of a chlorinating agent to introduce the chloromethylthio group.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethylthio group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction Reactions: The compound can be reduced to form thiols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation Reactions: Major products are sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an alkylating agent, modifying nucleophilic sites in biological molecules such as DNA and proteins. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects or toxicity, depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyrimidine: Lacks the chloromethylthio group, making it less reactive in certain substitution reactions.
5-Chloropyrimidine: Similar structure but without the chloromethylthio group, leading to different chemical properties.
2-Methylthio-5-chloropyrimidine: Contains a methylthio group instead of a chloromethylthio group, resulting in different reactivity and applications.
Uniqueness
5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR is unique due to the presence of both chloromethylthio and chloropyrimidine groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C5H4Cl2N2S |
|---|---|
Peso molecular |
195.07 g/mol |
Nombre IUPAC |
5-chloro-2-(chloromethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C5H4Cl2N2S/c6-3-10-5-8-1-4(7)2-9-5/h1-2H,3H2 |
Clave InChI |
PGBONSLCITYXTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)SCCl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(2-Methylpropanoyl)phenoxy]ethyl acetate](/img/structure/B8562283.png)
![3(2H)-Benzofuranone, 2-[(4-chlorophenyl)methylene]-6-methoxy-](/img/structure/B8562286.png)

![3-Phenyl-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B8562294.png)

![Benzo[4,5]imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B8562301.png)


